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Compound of Interest

Compound Name: INCB9471

Cat. No.: B10776215

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of INCB9471, a potent and selective small-
molecule antagonist of the C-C chemokine receptor 5 (CCR5). It details the compound's
mechanism of action as an allosteric noncompetitive inhibitor, presents key quantitative data
from preclinical and clinical studies, outlines the experimental protocols used for its
characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Core Mechanism: Allosteric Noncompetitive
Inhibition

INCB9471 functions as a highly specific antagonist of CCRS5, a G-protein-coupled receptor
(GPCR) that serves as a crucial coreceptor for the entry of R5-tropic strains of Human

Immunodeficiency Virus type-1 (HIV-1) into host cells.[1][2][3] The natural ligands for CCR5
include chemokines such as MIP-1a, MIP-13, and RANTES.[1]

The inhibitory action of INCB9471 is classified as allosteric and noncompetitive.[1][4][5] This
means that INCB9471 binds to a site on the CCR5 receptor that is distinct from the binding site
of its natural chemokine ligands or the HIV-1 envelope protein gp120.[4][6] This binding event
induces a conformational change in the receptor.[1]

Studies have demonstrated that increasing concentrations of INCB9471 lead to a reduction in
the maximal binding of CCR5 ligands and diminish ligand-induced responses, such as calcium
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mobilization, without altering the binding affinity (Kd) of the ligands themselves.[1][5] This is the
hallmark of noncompetitive inhibition. The binding site for INCB9471 is located within a pocket
formed by the transmembrane helices of the CCR5 receptor, near the extracellular surface.[6]
By locking the receptor in an inactive conformation, INCB9471 effectively prevents the
interaction between gp120 and CCRS5, thereby blocking the membrane fusion step required for
viral entry into host cells.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for INCB9471, derived from various in

vitro and in vivo studies.

Table 1: In Vitro Biological Activity of INCB9471
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Assay
Parameter L Cell Type Value Reference
Description
Inhibition of IL-10-
Ligand Binding 250 pM *25]- stimulated ICso0: Not 1]
Inhibition labeled MIP-13  human specified
binding monocytes
Inhibition of
monocyte IL-10-stimulated
Monocyte T
] ] migration in human ICs0: 4.8 nM [1]8]
Migration
response to 30 monocytes
nM MIP-1j3
Inhibition of R5
Anti-HIV-1 HIV-1 infection PHA-activated Geometric Mean 1
Activity (ADA and BaL human PBMCs ICo0: 9 NM
strains)
Anti-HIV-1 Inhibition of R5 -
. ) Not specified ICs0: 0.36 NM 9]
Activity HIV-1 strain ADA
Anti-HIV-1 Inhibition of R5 -~
o ) Not specified ICs0: 0.16 NM [9]
Activity HIV-1 strain Ba-L
Inhibition of
) CCR5-mediated
Calcium ] -~
o intracellular Not specified ICso0: 16 NM [1][5]
Mobilization _
calcium
mobilization
Inhibition of
ERK CCR5-mediated -
) Not specified ICs0: 3 NM [1]
Phosphorylation ERK
phosphorylation
Inhibition of
Receptor -
o CCRS5 receptor Not specified ICs0: 1.5 nM [1]
Internalization ] o
internalization
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| Dissociation Constant (Kd) | Kinetic analysis of association/dissociation | Human PBMCs |
K d:3.1nM|[1] |

Table 2: In Vitro ADMET Profile of INCB9471

Parameter Assay Description Value Reference

N Caco-2 monolayer
Permeability 16.5 x 106 cmlis [1]
assay

Bidirectional transport ~ Not a substrate for P-
Efflux Substrate [1]
across Caco-2 cells ap

Protein Binding Human serum 16% (free fraction) [1]

| Metabolic Stability | Human liver microsomes | Low intrinsic clearance |[1] |

Table 3: Pharmacokinetic Parameters of INCB9471

Oral
. Dosing Dose . o
Species T (h) Bioavailabil Reference
Route (mgl/kg) .
ity (F%)
Intravenous
Rat 1 6 N/A [1][8]
(V)
Rat Oral (PO) 20 12 100% [1][8]
5 Intravenous L 11 /A (1]
)
° V)
Dog Oral (PO) 20 17 95% [1][8]

| Human | Repeat Dosing (Phase I/11) | Not specified | 58 - 60 | N/A |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.
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Radioligand Competition Binding Assay

This assay was used to determine the ability of INCB9471 to inhibit the binding of a natural
ligand to CCRS5.

e Cells: IL-10-stimulated primary human monocytes were used as they express CCR5.[1][4]

» Radioligand: 125I-labeled Macrophage Inflammatory Protein-1f (MIP-1[3) at a concentration of
250 pM was used.[1]

e Procedure:

o

Monocytes were incubated with varying concentrations of INCB9471.

[¢]

125]-MIP-13 was added to the cell suspension.

[¢]

The mixture was incubated to allow for competitive binding to reach equilibrium.

[e]

Cell-bound radioactivity was separated from unbound radioligand via filtration.

o

The amount of bound 23I-MIP-13 was quantified using a gamma counter.

e Analysis: The data was used to calculate the ICso value, representing the concentration of
INCB9471 required to inhibit 50% of the specific binding of 12°I-MIP-1[3.

Monocyte Migration (Chemotaxis) Assay

This functional assay measured the ability of INCB9471 to block cell migration induced by a
CCRS ligand.

¢ Cells: IL-10-stimulated human monocytes were used.[1]

o Chemoattractant: MIP-1[3 at a concentration of 30 nM was placed in the lower chamber of a
multi-well migration plate (e.g., a Boyden chamber).[1]

e Procedure:

o Monocytes were pre-incubated with various concentrations of INCB9471.
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o The treated cells were placed in the upper chamber of the migration plate, separated from
the lower chamber by a porous membrane.

o The plate was incubated for a set period to allow cells to migrate through the pores
towards the chemoattractant.

o The number of migrated cells in the lower chamber was quantified.

e Analysis: The ICso value was determined by plotting the percentage of migration inhibition
against the concentration of INCB9471.

Anti-HIV-1 Infection Assay

This assay determined the antiviral potency of INCB9471 against R5-tropic HIV-1 strains.

o Cells: Phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells
(PBMCs) were used as target cells.[1]

 Virus: Laboratory-adapted R5-tropic HIV-1 strains (e.g., ADA and Bal) were used.[1]

e Procedure:

o

PBMCs were pre-incubated with a range of INCB9471 concentrations.

The cells were then infected with a known amount of the HIV-1 virus.

[¢]

The cultures were maintained for several days to allow for viral replication.

o

[e]

Culture supernatants were collected at specific time points.

o

Viral replication was quantified by measuring the amount of viral p24 core protein in the
supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

e Analysis: The ICo0 value, the concentration of the compound required to inhibit 90% of viral
replication, was calculated.[1]

Calcium Mobilization Assay

This assay measured the effect of INCB9471 on CCR5-mediated intracellular signaling.
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 Principle: Ligand binding to a GPCR like CCRS typically induces the release of intracellular
calcium (Ca2*) stores.

e Procedure:

o CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2
or Fluo-4).

o Cells were pre-treated with different concentrations of INCB9471.
o A CCR5 agonist (e.g., MIP-13) was added to stimulate the receptor.

o The change in intracellular calcium concentration was measured by monitoring the change
in fluorescence intensity over time using a fluorometric plate reader.

e Analysis: The ICso value for the inhibition of the calcium flux was calculated.[1][5]

Mandatory Visualizations

The following diagrams illustrate the key pathways and mechanisms described.
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Caption: HIV-1 entry pathway and the point of inhibition by INCB9471.
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Mechanism of Allosteric Noncompetitive Inhibition

A. Normal Receptor Function B. Inhibition by INCB9471
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Caption: Allosteric noncompetitive inhibition of CCR5 by INCB9471.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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